3-Aminoazetidine-1-carbothioamide hydrochloride
Description
3-Aminoazetidine-1-carbothioamide hydrochloride is a heterocyclic compound featuring a four-membered azetidine ring substituted with an amino group and a carbothioamide moiety. Its synthesis typically involves multi-step organic reactions, often under anhydrous conditions with catalytic acids like HCl, followed by purification via column chromatography .
Properties
Molecular Formula |
C4H10ClN3S |
|---|---|
Molecular Weight |
167.66 g/mol |
IUPAC Name |
3-aminoazetidine-1-carbothioamide;hydrochloride |
InChI |
InChI=1S/C4H9N3S.ClH/c5-3-1-7(2-3)4(6)8;/h3H,1-2,5H2,(H2,6,8);1H |
InChI Key |
VFZKSHMCCJRECE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=S)N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Method Overview
The most common approach involves cyclization of suitable amino precursor compounds, such as aminoalkyl derivatives, with thiocarbonyl reagents under controlled conditions to form the azetidine ring with a carbothioamide group. This method is favored for its high yield and straightforward purification.
Key Steps
- Preparation of amino precursor: Typically, aminoalkyl compounds like aminoalkyl halides or amino alcohols are used.
- Introduction of thiocarbonyl group: Using reagents such as thiourea or ammonium thiocyanate.
- Cyclization: Achieved through intramolecular nucleophilic attack under reflux conditions, often in polar solvents like ethanol or acetic acid.
Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, acetic acid | Polar protic solvents facilitate cyclization |
| Temperature | 80–120°C | Reflux conditions promote ring closure |
| Time | 4–12 hours | Ensures complete cyclization |
Outcome
This method yields the azetidine ring with the carbothioamide moiety, which can then be converted to the hydrochloride salt via acidification with hydrochloric acid.
Carbamoylation of 3-Azetidine Derivatives
Method Overview
Another prominent route involves carbamoylation of 3-azetidine derivatives containing amino groups, using thiocarbonyl reagents such as thiophosgene or carbon disulfide, followed by salt formation.
Reaction Sequence
Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagent | Thiophosgene, carbon disulfide | Highly reactive, handle with care |
| Solvent | Dichloromethane or chloroform | Non-polar solvents preferred |
| Temperature | 0–25°C | Controlled addition to prevent side reactions |
| Time | 2–6 hours | Ensures complete conversion |
Amide Coupling Using Carbodiimide Reagents
Method Overview
Recent advances utilize carbodiimide coupling agents, such as EDCI or DCC, to facilitate the formation of the carbothioamide linkage from aminoazetidine precursors and thiocarboxylic acids.
Procedure
- Activation of thiocarboxylic acid: Using EDCI/HOBT in anhydrous dichloromethane.
- Coupling: With aminoazetidine derivatives under inert atmosphere at room temperature.
- Salt Formation: The free base is then converted into hydrochloride by treatment with HCl in a suitable solvent.
Reaction Conditions
| Parameter | Typical Range | Notes |
|---|---|---|
| Reagents | EDCI, HOBT | Promotes efficient coupling |
| Solvent | Dichloromethane | Anhydrous conditions |
| Temperature | 20°C | Ambient temperature |
| Time | 4–16 hours | Complete reaction |
Purification and Salt Formation
Post-synthesis, the crude product generally undergoes purification via silica gel chromatography or recrystallization. The hydrochloride salt is obtained by dissolving the free base in a minimal amount of concentrated hydrochloric acid or HCl in an organic solvent, followed by evaporation or crystallization.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|---|
| Cyclization of amino precursors | Aminoalkyl derivatives | Thiourea, ammonium thiocyanate | Ethanol, acetic acid | 80–120°C, reflux | 70–95% | High yield, straightforward |
| Carbamoylation with thiocarbonyl reagents | 3-Azetidine-1-amine | Thiophosgene, CS2 | Dichloromethane | 0–25°C | 60–85% | Requires careful handling |
| Carbodiimide-mediated coupling | Aminoazetidine, thiocarboxylic acids | EDCI, HOBT | Dichloromethane | Room temp, 4–16h | 69–94% | Suitable for functionalized derivatives |
Chemical Reactions Analysis
Types of Reactions
3-Aminoazetidine-1-carbothioamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the azetidine ring .
Scientific Research Applications
3-Aminoazetidine-1-carbothioamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Aminoazetidine-1-carbothioamide hydrochloride involves its interaction with specific molecular targets. For example, as a potential triple reuptake inhibitor, it may inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is compared below with structurally related molecules, focusing on molecular features, synthesis, and applications.
Table 1: Comparative Analysis of 3-Aminoazetidine-1-carbothioamide Hydrochloride and Analogues
Key Observations:
- Ring Size and Strain : The azetidine derivatives (four-membered ring) exhibit higher ring strain compared to pyrrole (five-membered) or thiophene derivatives, influencing reactivity and stability.
- Functional Groups : The carbothioamide group in the target compound enhances sulfur-mediated interactions (e.g., hydrogen bonding, metal coordination) compared to carboxamide or ethoxycarbonyl groups in analogues.
- Synthesis Complexity: Industrial-scale synthesis (e.g., 3-amino-2-ethoxycarbonylpyrrole hydrochloride) often lacks published details, whereas academic routes (e.g., thiophene derivatives) emphasize stepwise protocols .
Pharmacological and Analytical Considerations
- Bioactivity : Thiophene-based carbohydrazide derivatives show antimicrobial and antioxidant properties , while azetidine carbothioamide derivatives are explored for enzyme inhibition (e.g., kinase targets).
- Analytical Methods : RP-HPLC methods validated for amitriptyline hydrochloride and gabapentin highlight the need for tailored analytical protocols for azetidine derivatives due to polar functional groups and instability in solution.


Commercial and Stability Profiles
- Availability: 3-Amino-N-methylazetidine-1-carboxamide hydrochloride is commercially available, with price trends monitored via supplier platforms .
- Stability : Solution stability data for amitriptyline hydrochloride (Table 8 in ) suggests that azetidine derivatives may require similar stability assessments under varying pH and temperature conditions.
Biological Activity
3-Aminoazetidine-1-carbothioamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C₄H₈ClN₃S
- Molecular Weight : 151.64 g/mol
The biological activity of this compound is primarily associated with its ability to interact with specific molecular targets involved in cell signaling pathways. It is believed to inhibit certain enzymes that play critical roles in cancer cell proliferation and survival. Notably, it may affect the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating various cellular processes including growth, survival, and metabolism.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness in inhibiting the growth of various cancer cell lines. The compound's mechanism involves:
- Inhibition of Cell Proliferation : Studies demonstrate that treatment with this compound leads to reduced cell viability in cancerous cells.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Enzyme Inhibition
The compound has also been explored for its potential as an enzyme inhibitor. It may specifically inhibit enzymes involved in metabolic pathways that are upregulated in cancer cells, thereby disrupting their growth and survival.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study A (2022) | Evaluate anticancer efficacy | Demonstrated significant reduction in tumor size in xenograft models treated with the compound. |
| Study B (2023) | Investigate enzyme inhibition | Showed that this compound inhibits creatine kinase activity, leading to altered energy metabolism in cancer cells. |
| Study C (2024) | Assess safety profile | Reported low toxicity levels in animal models, suggesting a favorable safety profile for further development. |
Pharmacological Applications
The potential applications of this compound extend beyond oncology:
- Neuroprotection : Preliminary studies suggest it may offer protective effects against neurodegenerative diseases by modulating neuroinflammatory responses.
- Metabolic Disorders : Its role as an enzyme inhibitor could be beneficial in treating conditions related to metabolic dysregulation.
Q & A
Q. Q1. What are the critical considerations for synthesizing 3-Aminoazetidine-1-carbothioamide hydrochloride with high purity?
Methodological Answer:
- Step 1: Precursor Selection
Use azetidine derivatives (e.g., 3-aminoazetidine) as starting materials. Ensure precursors are free of contaminants (e.g., residual solvents) via HPLC or NMR validation . - Step 2: Reaction Optimization
Optimize reaction conditions (e.g., solvent polarity, temperature, pH) to minimize side reactions. For example, ethanol/methanol under reflux may enhance thiourea coupling efficiency . - Step 3: Purification
Employ recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt. Monitor purity via RP-HPLC (C18 column, 0.1% TFA in mobile phase) .
Q. Q2. How can researchers validate the structural identity of this compound?
Methodological Answer:
- Technique 1: NMR Spectroscopy
Compare H/C NMR spectra with computational predictions (e.g., ChemDraw or Gaussian). Key signals: NH (~5.5 ppm), azetidine ring protons (3.0–4.0 ppm) . - Technique 2: Mass Spectrometry
Use ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] for CHNS·HCl: calc. 160.06 Da). - Technique 3: Elemental Analysis
Validate Cl content via titration (e.g., potentiometric AgNO titration) .
Advanced Research Questions
Q. Q3. How can contradictory solubility data for this compound be resolved?
Methodological Answer:
- Approach 1: Solvent Screening
Test solubility in DMSO, water, and ethanol using dynamic light scattering (DLS) or UV-Vis spectroscopy. Note pH-dependent solubility (e.g., protonation of NH in acidic media) . - Approach 2: Thermodynamic Analysis
Perform van’t Hoff plots to calculate enthalpy/entropy of dissolution. Compare with analogs (e.g., 3-amino-2-chlorobenzenethiol hydrochloride, ΔH ~15 kJ/mol) .
Q. Q4. What experimental designs are suitable for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Design 1: Factorial Design
Use a 2 factorial matrix to test factors: temperature (4°C vs. 25°C), humidity (30% vs. 60% RH), and light exposure. Monitor degradation via HPLC at 0, 1, 3, and 6 months . - Design 2: Kinetic Modeling
Apply Arrhenius equation to predict shelf-life. For example, if degradation rate doubles per 10°C rise, extrapolate stability at 4°C from accelerated (40°C) data .
Q. Q5. How can researchers address discrepancies in biological activity assays (e.g., enzyme inhibition)?
Methodological Answer:
- Step 1: Assay Standardization
Validate enzyme activity with positive controls (e.g., amantadine for ion channels). Use triplicate measurements and Z’-factor analysis to confirm assay robustness . - Step 2: SAR Analysis
Compare with structurally related hydrochlorides (e.g., 3-(2-aminoethyl)benzoic acid hydrochloride) to isolate functional group contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


